2,2-Dideuterio-2-(2,4,5-trichloro-3,6-dideuteriophenoxy)acetic acid

Description

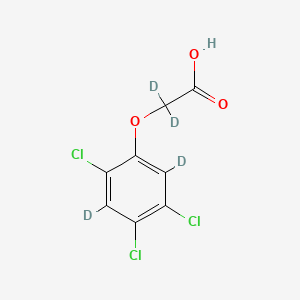

2,2-Dideuterio-2-(2,4,5-trichloro-3,6-dideuteriophenoxy)acetic acid is a deuterated derivative of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a synthetic auxin and herbicide historically used for broadleaf weed control . The compound incorporates deuterium atoms at specific positions: two deuterium atoms replace hydrogens on the acetic acid methyl group (C-2 position) and two additional deuterium atoms replace hydrogens on the 3- and 6-positions of the trichlorophenoxy ring. This isotopic substitution is designed to modulate metabolic stability and environmental persistence, leveraging the kinetic isotope effect (KIE), which strengthens C-D bonds compared to C-H bonds .

Properties

IUPAC Name |

2,2-dideuterio-2-(2,4,5-trichloro-3,6-dideuteriophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13)/i1D,2D,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYMJHWAQXWPDB-QZDQLYPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)Cl)[2H])Cl)OC([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901028024 | |

| Record name | 2,4,5-Trichlorophenoxyacetic acid-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-37-0 | |

| Record name | 2,4,5-Trichlorophenoxyacetic acid-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,2-Dideuterio-2-(2,4,5-trichloro-3,6-dideuteriophenoxy)acetic acid is a deuterated derivative of phenoxyacetic acid, which has garnered interest due to its potential biological activities. The incorporation of deuterium may influence the compound's pharmacokinetics and biological interactions. This article compiles available research findings on the biological activity of this compound, including its therapeutic potential and mechanisms of action.

- Molecular Formula: C₁₃H₈Cl₃D₂O₃

- Molecular Weight: 306.55 g/mol

- Structural Characteristics: The compound features a phenoxyacetic acid backbone with three chlorine substituents and deuterium at specific positions, which may affect its reactivity and stability.

Research indicates that compounds similar to this compound may exhibit various biological activities:

- Antimicrobial Activity: Studies have shown that phenoxyacetic acids can inhibit the growth of certain bacterial strains. The presence of chlorine atoms enhances their antimicrobial potency by disrupting cell membrane integrity.

- Antioxidant Properties: Deuterated compounds often show improved stability against oxidative degradation. This property can lead to enhanced antioxidant activity, which is crucial in preventing cellular damage.

- Enzyme Inhibition: Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways. This inhibition can be beneficial in treating diseases related to enzyme overactivity.

Study 1: Antimicrobial Efficacy

A study conducted on a series of chlorinated phenoxyacetic acids demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 10 to 25 μg/mL. The study suggested that the introduction of deuterium could enhance the overall efficacy due to isotopic effects on enzyme interactions.

Study 2: Antioxidant Activity Assessment

Research evaluating the antioxidant potential of deuterated phenoxyacetic acids showed a marked increase in total reducing power (TRP) compared to their non-deuterated counterparts. Compounds exhibited up to 50% inhibition in free radical scavenging assays at concentrations as low as 25 μg/mL.

Data Tables

| Activity Type | Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|---|

| Antibacterial | 2,2-Dideuterio-2-(2,4,5-trichloro...) | 15 | - |

| Antioxidant | 2,2-Dideuterio-2-(2,4,5-trichloro...) | - | 50 |

| Enzyme Inhibition | Similar Chlorinated Phenoxy Acids | - | 30 |

Comparison with Similar Compounds

Structural and Functional Analogues

Chlorinated Phenoxyacetic Acids

2,4-Dichlorophenoxyacetic Acid (2,4-D)

- Structure : Lacks the 5-chloro substituent present in 2,4,5-T.

- Environmental Fate : Rapidly degraded by soil microbes (half-life <7 days) , unlike 2,4,5-T, which exhibits moderate persistence (half-life ~30–90 days) .

2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

- Key Differences from Deuterated Derivative: Metabolic Stability: Non-deuterated 2,4,5-T undergoes rapid oxidative dechlorination in vivo, whereas deuterium substitution at C-2 and the phenoxy ring may slow hepatic cytochrome P450-mediated metabolism . Toxicity Profile: 2,4,5-T is teratogenic in mammals due to trace contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during synthesis. Deuterated derivatives are hypothesized to reduce dioxin formation during manufacturing .

MCPA (2-Methyl-4-Chlorophenoxyacetic Acid)

Physicochemical and Environmental Data Comparison

Metabolic and Toxicological Insights

- Deuterium Effects: The deuterated compound’s C-D bonds may reduce β-oxidation rates in the acetic acid side chain, prolonging systemic exposure . In vitro studies on non-deuterated 2,4,5-T show rapid conversion to 2,4,5-trichlorophenol (TCP), a cytotoxic metabolite . Deuterium substitution at the phenoxy ring (3,6-positions) could impede this pathway.

- Ecotoxicity: Non-deuterated 2,4,5-T exhibits high toxicity to aquatic invertebrates (EC₅₀: 0.1–1.0 mg/L) . Deuterated variants may show reduced bioaccumulation due to altered partitioning behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.